An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde
An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique combination of a methoxy group, a trifluoromethoxy group, and a reactive aldehyde functional group makes it a valuable building block for the synthesis of complex organic molecules. The trifluoromethoxy group (-OCF3), in particular, can impart desirable properties such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics to a parent molecule, which are critical considerations in drug design.
This technical guide provides a comprehensive overview of the known physical properties of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde, alongside standardized experimental protocols for their determination. As a compound that may be synthesized for specific research applications, a thorough understanding of its physical characteristics is paramount for its effective handling, reaction optimization, and purification.
Chemical Identity and Structure
The foundational step in characterizing any chemical compound is to establish its unequivocal identity through its molecular structure and associated identifiers.
Caption: Standard workflow for determining the melting point of a solid organic compound.
Boiling Point Determination (for Solids that Decompose at their Boiling Point)
While 2-Methoxy-4-(trifluoromethoxy)benzaldehyde is a solid at room temperature, determining its boiling point, especially under reduced pressure, can be relevant for purification by sublimation or distillation if applicable.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For solids, this is often determined under vacuum to prevent decomposition.
Methodology (Micro Boiling Point):
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Sample Preparation: Place a small amount of the solid in a small-diameter test tube.
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Capillary Inversion: Seal one end of a capillary tube and place it, open-end down, into the test tube containing the sample.
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Heating: Attach the test tube to a thermometer and heat it in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a heating block).
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Observation: As the sample melts and the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.
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Cooling and Measurement: Once a steady stream of bubbles is observed, remove the heat source. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. [1]
Solubility Assessment
Understanding the solubility of a compound is crucial for selecting appropriate solvents for reactions, extractions, and chromatographic purification.
Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. "Like dissolves like" is a guiding principle, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.
Methodology (Qualitative):
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
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Procedure:
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Add approximately 10-20 mg of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde to a small test tube.
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Add 1 mL of the chosen solvent.
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Agitate the mixture vigorously for 1-2 minutes.
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Observe if the solid completely dissolves. [2][3]3. Classification:
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Soluble: No solid particles are visible.
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Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
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Insoluble: The solid does not appear to dissolve.
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Spectroscopic and Chromatographic Data
Spectroscopic data is essential for the structural elucidation and confirmation of the identity of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde.
Mass Spectrometry
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Data:
| Adduct | Predicted m/z |
| [M+H]+ | 221.04201 |
| [M+Na]+ | 243.02395 |
| [M-H]- | 219.02745 |
Data sourced from PubChem Lite. [4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Methoxy-4-(trifluoromethoxy)benzaldehyde, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be particularly informative.
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¹H NMR: Would show distinct signals for the aldehydic proton, the methoxy protons, and the aromatic protons, with their chemical shifts and coupling patterns revealing their connectivity.
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¹³C NMR: Would indicate the number of unique carbon environments, including the carbonyl carbon of the aldehyde, the carbons of the aromatic ring, and the methoxy carbon.
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¹⁹F NMR: Would show a characteristic signal for the trifluoromethoxy group.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a powerful tool for identifying functional groups.
Expected Characteristic Absorptions:
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C=O stretch (aldehyde): A strong absorption band typically in the region of 1700-1720 cm⁻¹.
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C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
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C-O stretch (ether): A strong absorption in the range of 1000-1300 cm⁻¹.
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C-F stretch (trifluoromethoxy): Strong absorptions typically in the 1100-1250 cm⁻¹ region.
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Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
Conclusion
2-Methoxy-4-(trifluoromethoxy)benzaldehyde is a valuable synthetic intermediate with physical properties that are crucial for its application in research and development. While some fundamental data, such as its solid-state nature and molecular weight, are established, a comprehensive experimental characterization of its melting point, boiling point, and solubility profile is necessary for its effective use. The standardized protocols provided in this guide offer a robust framework for researchers to obtain this critical data, ensuring the reliability and reproducibility of their scientific endeavors. The anticipated spectroscopic signatures will further serve to confirm the identity and purity of this important chemical building block.
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